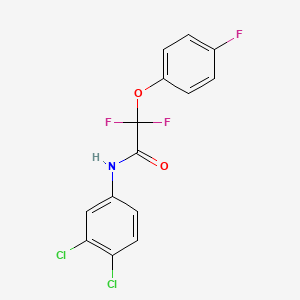

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Precursor to Difluoroazetidinones

Difluoro(trimethylsilyl)acetamides, similar in structure to N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide, have been prepared from chlorodifluoroacetamides by electrochemical silylation. These compounds serve as precursors to 3,3-difluoroazetidinones, which are important in the synthesis of various organic compounds, indicating potential applications in medicinal chemistry and organic synthesis (Bordeau et al., 2006).

Antipathogenic Activity

Thiourea derivatives incorporating the dichlorophenyl moiety have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of this compound derivatives for development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Quantum Chemical Calculations

Quantum chemical calculations on molecules similar to this compound have been conducted to determine conformation, vibrational spectroscopic, electronic, and thermodynamic properties. These studies provide insights into the reactivity and stability of such compounds, facilitating their application in various chemical contexts (Choudhary et al., 2014).

Potential Pesticides

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to the chemical structure , have been characterized by X-ray powder diffraction, identifying them as potential pesticides. This indicates the use of this compound derivatives in agricultural applications to control pests (Olszewska et al., 2008).

Mécanisme D'action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is Carbonic anhydrase IX (CA-IX) . This enzyme participates in pH regulation and may be involved in the control of cell proliferation and transformation .

Mode of Action

This compound interacts with its target, Carbonic anhydrase IX, by reversible hydration of carbon dioxide . This interaction results in changes in the pH regulation and control of cell proliferation and transformation .

Biochemical Pathways

The action of this compound affects the carbonic anhydrase pathway . The downstream effects include changes in pH regulation and control of cell proliferation and transformation .

Result of Action

The molecular and cellular effects of this compound’s action include changes in pH regulation and control of cell proliferation and transformation . These changes can have significant effects on the physiological processes in which Carbonic anhydrase IX is involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the interaction between this compound and its target, Carbonic anhydrase IX

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3NO2/c15-11-6-3-9(7-12(11)16)20-13(21)14(18,19)22-10-4-1-8(17)2-5-10/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYWSFCJXMGZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)

![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)

![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2580737.png)

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)